
2-(Methoxymethyl)-1-prop-2-enoylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-1-prop-2-enoylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine and pharmacology. This compound is also known as MMPC and belongs to the class of pyrrolidine carboxamide derivatives.
Mecanismo De Acción
The mechanism of action of MMPC is not well understood. However, it is believed to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MMPC has also been found to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to their death. The anti-inflammatory properties of MMPC are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MMPC has been found to have various biochemical and physiological effects. In vitro studies have shown that MMPC can inhibit the growth and proliferation of cancer cells, bacteria, and fungi. MMPC has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. However, the effects of MMPC on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMPC in lab experiments is its high yield during synthesis. Additionally, MMPC has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, the limitations of using MMPC in lab experiments include its relatively unknown mechanism of action and potential toxicity to normal cells and tissues.
Direcciones Futuras
There are numerous future directions for the study of MMPC. One potential direction is to investigate its mechanism of action in more detail. Additionally, further studies are needed to determine the potential toxicity of MMPC to normal cells and tissues. MMPC could also be further investigated for its potential use in cancer therapy, antibiotic development, and the treatment of inflammatory diseases. Finally, the synthesis of MMPC could be optimized to improve its purity and yield.
Métodos De Síntesis
The synthesis of MMPC involves the reaction of 2-pyrrolidinone with methyl vinyl ketone under basic conditions followed by the addition of methoxymethylamine. This reaction results in the formation of MMPC as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
MMPC has shown promising results in various scientific research applications. It has been found to have anticancer and antitumor properties, making it a potential candidate for cancer therapy. MMPC has also shown antibacterial and antifungal activities, indicating its potential use in the development of new antibiotics. Additionally, MMPC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
IUPAC Name |
2-(methoxymethyl)-1-prop-2-enoylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-8(13)12-6-4-5-10(12,7-15-2)9(11)14/h3H,1,4-7H2,2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOXEEFRUVPUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCN1C(=O)C=C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


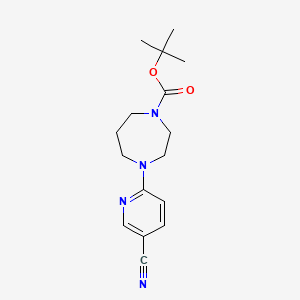
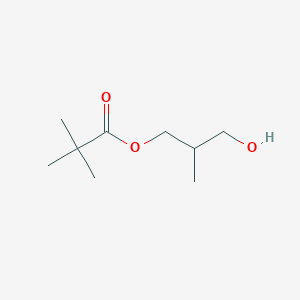
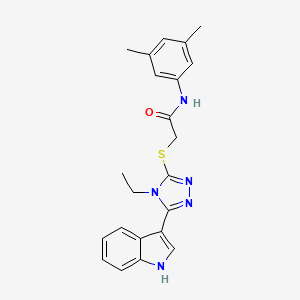

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2906653.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906654.png)
![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2906655.png)

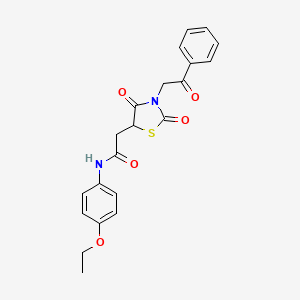
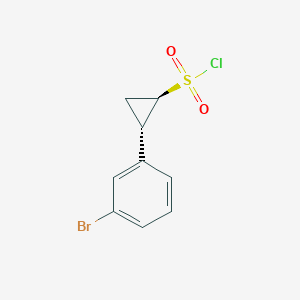
![N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2906664.png)
